molecular formula C18H17NO2 B4999903 2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone

2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone

Cat. No. B4999903
M. Wt: 279.3 g/mol
InChI Key: MPWRSLDCRFPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the isoindolinone family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone in lab experiments is its relatively low toxicity. It has also been found to have good solubility in water, making it easy to work with. However, one limitation is that it has poor stability in acidic conditions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its mechanism of action and potential therapeutic benefits in animal models of these diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further research is needed to optimize the synthesis method for this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone involves the reaction of 4-methylphenylhydrazine with 2-(2-bromoethyl)-3-hydroxy-1-isoindolinone in the presence of potassium carbonate and copper powder. This reaction results in the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

2-allyl-3-hydroxy-3-(4-methylphenyl)-1-isoindolinone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-12-19-17(20)15-6-4-5-7-16(15)18(19,21)14-10-8-13(2)9-11-14/h3-11,21H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRSLDCRFPVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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